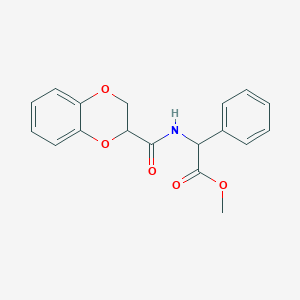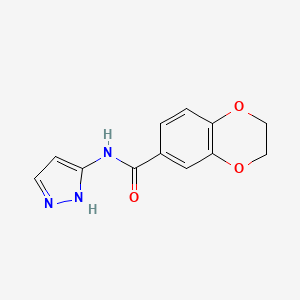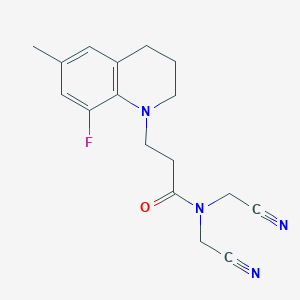
Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate, also known as MDB or MDBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
作用机制
Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate is believed to exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate can reduce inflammation and pain. The endocannabinoid system is a signaling pathway that is involved in various physiological processes, including pain sensation. Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate is believed to modulate this system, leading to its analgesic effects.
Biochemical and Physiological Effects:
Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to decrease the expression of COX-2 and increase the expression of the endocannabinoid receptor CB1. In animal models, Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate has been shown to reduce pain and inflammation, as well as improve cognitive function.
实验室实验的优点和局限性
Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a pharmacological tool for studying pain and inflammation. However, there are also some limitations to using Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate in lab experiments. For example, its mechanism of action is not fully understood, and its potential off-target effects are not well-characterized.
未来方向
There are several future directions for research on Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate. One potential direction is to further investigate its mechanism of action, particularly with regard to its effects on the endocannabinoid system. Another potential direction is to explore its potential as a treatment for various diseases, such as arthritis and Alzheimer's disease. Finally, there is a need for further studies to evaluate the safety and efficacy of Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate in humans.
合成方法
Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-5,6-dihydro-1,4-benzodioxine. The final step involves the esterification of the resulting amide with methyl alcohol and HCl.
科学研究应用
Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease. Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate has also been studied for its potential as a painkiller, with promising results in animal models.
属性
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-22-18(21)16(12-7-3-2-4-8-12)19-17(20)15-11-23-13-9-5-6-10-14(13)24-15/h2-10,15-16H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXKFKIAGGSHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate](/img/structure/B7572226.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetamide](/img/structure/B7572232.png)
![4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7572237.png)
![4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one](/img/structure/B7572249.png)
![N-(4-fluorophenyl)-5-[[6-(propan-2-ylamino)purin-9-yl]methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7572251.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7572264.png)

![N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine](/img/structure/B7572281.png)
![N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine](/img/structure/B7572282.png)
![Methyl 2-[[2-(2-ethoxyanilino)-2-oxoethyl]-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572297.png)

![Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate](/img/structure/B7572321.png)
![3-(3-Azaspiro[5.5]undecan-3-yl)oxolan-2-one](/img/structure/B7572323.png)
![N-cyclopropyl-2-[4-(thiophen-2-ylmethylamino)pyrazol-1-yl]acetamide](/img/structure/B7572331.png)